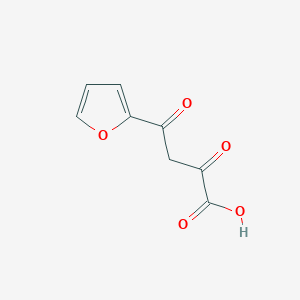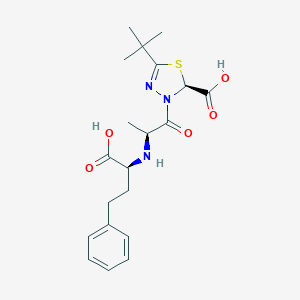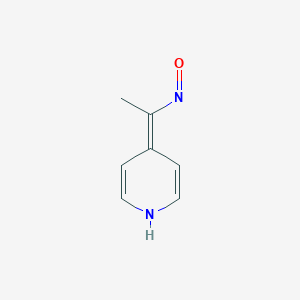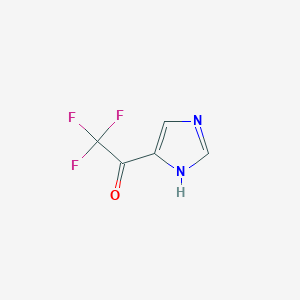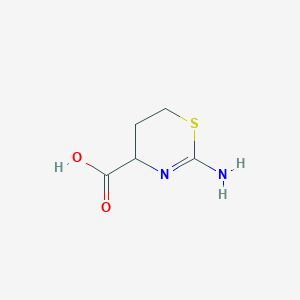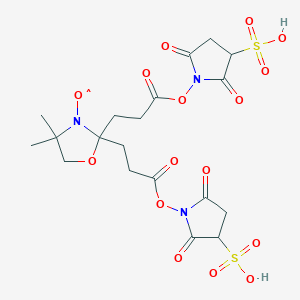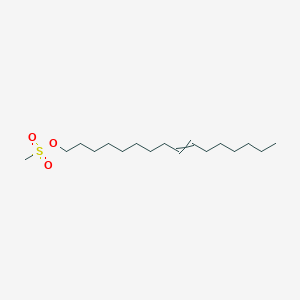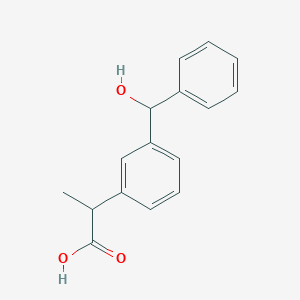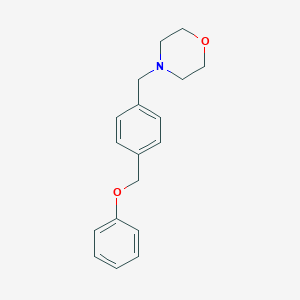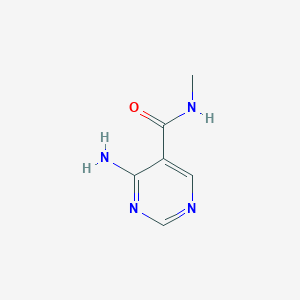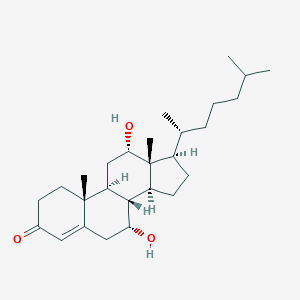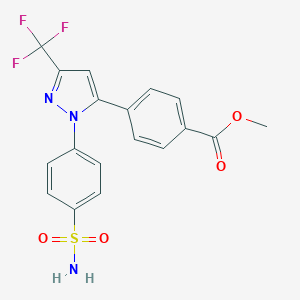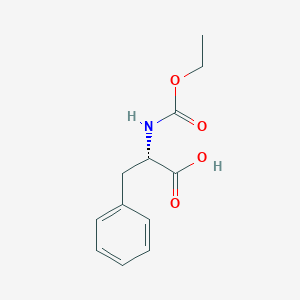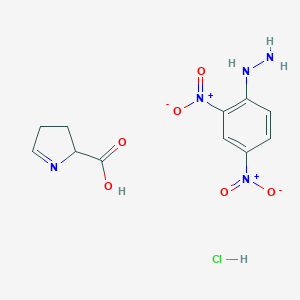![molecular formula C11H21N B025094 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane CAS No. 100049-33-0](/img/structure/B25094.png)
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is a chemical compound that belongs to the class of tropane alkaloids. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and pharmacology. In 2.1]octane.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in analgesic and anesthetic effects.
Efectos Bioquímicos Y Fisiológicos
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been shown to have significant effects on the central nervous system. It has been shown to produce analgesia, sedation, and anesthesia. It has also been shown to produce respiratory depression and hypothermia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane is its potent analgesic and anesthetic properties. This makes it a useful compound for the study of pain and anesthesia. However, one of the limitations of this compound is its potential for abuse and addiction.
Direcciones Futuras
There are several future directions for the study of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane. One potential direction is the development of new analogs with improved pharmacological properties. Another potential direction is the study of the compound's effects on other neurotransmitter systems. Additionally, the potential use of this compound as a treatment for cocaine addiction warrants further investigation.
Métodos De Síntesis
The synthesis of 8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane involves the reaction of tropinone with isobutyraldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to have significant analgesic and anesthetic properties. It has also been studied for its potential use as a treatment for cocaine addiction.
Propiedades
Número CAS |
100049-33-0 |
|---|---|
Nombre del producto |
8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
8-methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H21N/c1-8(2)9-6-10-4-5-11(7-9)12(10)3/h8-11H,4-7H2,1-3H3 |
Clave InChI |
SJGBMBXFKRINSA-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2CCC(C1)N2C |
SMILES canónico |
CC(C)C1CC2CCC(C1)N2C |
Sinónimos |
Tropane, 3-isopropyl- (6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



